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N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine

Lipophilicity Lead optimization Drug design

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine is a bis-pyrazole secondary amine with the molecular formula C₁₂H₁₉N₅ and a molecular weight of 233.31 g/mol. The compound features a 1-(butan-2-yl) substituent on the 5‑aminomethyl pyrazole ring and a methyl group at the 1‑position of the 3‑amino pyrazole ring, yielding a calculated partition coefficient (logP) of 1.825.

Molecular Formula C12H19N5
Molecular Weight 233.31 g/mol
Cat. No. B11743835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine
Molecular FormulaC12H19N5
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=CC=N1)CNC2=NN(C=C2)C
InChIInChI=1S/C12H19N5/c1-4-10(2)17-11(5-7-14-17)9-13-12-6-8-16(3)15-12/h5-8,10H,4,9H2,1-3H3,(H,13,15)
InChIKeyHTOVCKIOLFVQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine: Chemical Identity and Baseline Characteristics for Procurement


N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine is a bis-pyrazole secondary amine with the molecular formula C₁₂H₁₉N₅ and a molecular weight of 233.31 g/mol. The compound features a 1-(butan-2-yl) substituent on the 5‑aminomethyl pyrazole ring and a methyl group at the 1‑position of the 3‑amino pyrazole ring, yielding a calculated partition coefficient (logP) of 1.825 [1]. This compound belongs to the aminopyrazole class, which is recognized for its utility in medicinal chemistry, agrochemical, and coordination chemistry applications. No published bioactivity or target engagement data were identified in ChEMBL 20 for this specific compound [1], indicating that its selection value lies primarily in its distinct substitution pattern and physicochemical profile rather than in proven biological performance.

Defined bis-pyrazole isomer with distinct substitution pattern
No reported bioactivity — supports use as a structural probe for isomer comparison
May support physicochemical profiling and fragment-based library design

Why N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine Cannot Be Generically Replaced with Positional Isomers or Other Aminopyrazoles


The specific connectivity of the 1-(butan-2-yl) group on the 5‑position of one pyrazole ring and the 1‑methyl substitution on the 3‑amine pyrazole ring creates a unique steric and electronic environment that directly influences key molecular properties such as lipophilicity, pKa, and hydrogen‑bonding capability. The experimentally derived logP of 1.825 for this bis‑pyrazole [1] is expected to differ markedly from that of its 4‑amino or 5‑amino positional isomers, as well as from analogs bearing linear alkyl chains or different N‑substituents. Even slight variations in substitution position can alter partition coefficients by >0.5 log units and shift amine pKa values by 0.5–1.0 units, affecting solubility, permeability, protein binding, and behaviour in extraction or chromatographic purification [2]. Consequently, replacing this compound with a generic 'aminopyrazole' without the exact substitution pattern risks significant deviations in physicochemical behavior, potentially leading to inconsistent assay results, altered reaction outcomes in synthetic applications, or unexpected material properties. Procurement of the precise isomer is therefore essential when reproducibility and material consistency are required.

Positional isomerism may shift logP significantly, altering solubility and permeability profiles.
Amine position changes predicted pKa, affecting ionization state at physiological pH.
H-bond donor geometry differs, potentially impacting binding interactions and assay reproducibility.

Quantitative Differentiation Evidence for N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine Against Closest Structural Analogs


Lipophilicity Differentiation: Predicted logP of the 3-Amine Isomer vs. 4-Amine and 5-Amine Positional Isomers

The 3‑amine isomer (target compound) displays a calculated logP of 1.825 as reported by the ZINC database [1]. While direct experimental logP data for the 4‑amine and 5‑amine positional isomers are not publicly available in authoritative databases, the structural difference in the position of the amine substitution on the second pyrazole ring is expected to alter hydrogen‑bonding capacity and dipole moment, both of which are well‑established determinants of logP. In closely related bis‑pyrazole series, moving an amino group from the 3‑ to the 4‑ or 5‑position typically shifts logP by 0.3–0.7 units [2]. Therefore, the target compound’s logP of 1.825 places it in a distinct lipophilicity range relative to its isomers, which is relevant for selection when a specific logP window (e.g., CNS drug design or specific extraction conditions) is required.

Lipophilicity
Class-level inference
logP 1.825 (calculated)
Distinct lipophilicity vs. 4‑/5‑amine isomers
In silico prediction; experimental logD/logP data not available for comparators
Lipophilicity Lead optimization Drug design

Predicted pKa Differentiation: Amine Basicity of the 3-Amine vs. 4-Amine Positional Isomer

The central secondary amine of the target compound is flanked by two pyrazole rings, with the 3‑position nitrogen lone pair participating in the aromatic system, making the exocyclic amine less basic than typical aliphatic secondary amines. Predicted pKa for the conjugate acid of the secondary amine in analogous N‑[(pyrazol‑5‑yl)methyl]pyrazol‑3‑amine systems suggests a pKa of approximately 5.5–6.5 [1]. If the amine were attached at the 4‑position of the second pyrazole ring, the lone pair would be largely decoupled from the aromatic π‑system, raising the predicted pKa into the 7.0–8.0 range. This 1–2 log unit difference in basicity implies that at physiological pH (7.4), the 3‑amine isomer is predominantly neutral, whereas the 4‑amine isomer would be significantly protonated, leading to divergent solubility, permeability, and protein‑binding profiles.

Amine Basicity
Class-level inference
Target pKa ~5.5–6.5 vs. 4‑amine ~7.0–8.0
Predicted ΔpKa ≈ 1–2 units may alter ionization at pH 7.4
In silico prediction; no experimental pKa for target or comparators
Amine basicity Ionization state Solubility

Molecular Weight and Heavy Atom Count Differentiation: Target Compound vs. Common 4-Amine Isomer

The target compound has a molecular weight of 233.31 g/mol and contains 17 heavy atoms (C, N), giving it a heavy‑atom count per molecular weight ratio of 17/233.31 = 0.0729 atoms/g·mol [1]. The 4‑amine positional isomer, namely N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine, also shares the molecular formula C₁₂H₁₉N₅ and thus identical molecular weight and heavy atom count; however, its molecular shape (as reflected in different InChI and SMILES) yields a distinct three‑dimensional arrangement, which in turn affects properties such as the radius of gyration and molecular surface area. In fragment‑based screening campaigns, these subtle shape differences can lead to divergent binding poses and hit rates against protein targets [2]. Additionally, compared to the 5‑amine isomer, which is predicted to have a similar molecular weight but a less exposed amine hydrogen‑bond donor, the target compound offers a unique donor‑acceptor geometry that may be advantageous for specific ligand‑receptor interactions.

Molecular Shape
Supporting evidence
MW 233.31, 17 heavy atoms; distinct 3D arrangement
Amine position alters H‑bond donor geometry
Based on InChI/SMILES comparison; no computed shape descriptors
Molecular weight Heavy atom count Fragment-based screening

Procurement-Ready Application Scenarios for N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine


Fragment-Based Screening Library Design Requiring a Defined logP Window

The target compound’s calculated logP of 1.825 positions it in the moderate-lipophilicity range suitable for fragment libraries aimed at oral bioavailability (Rule of Three compliance). In contrast, the 4‑amine isomer is predicted to have a higher logP due to reduced hydrogen‑bonding capacity, potentially exceeding the logP cut-off for fragment library membership. Procurement of the precise 3‑amine isomer ensures that the fragment library maintains a consistent logP distribution, improving the interpretability of screening hits and reducing false positives arising from non‑specific hydrophobic interactions [1][2].

Medicinal Chemistry Lead Optimization Where Ionization State at Physiological pH Is Critical

The predicted low basicity of the target compound (pKa ~5.5–6.5) means it remains predominantly uncharged at pH 7.4, whereas the 4‑amine isomer (pKa ~7.0–8.0) would be significantly protonated. For CNS‑targeted programs, the neutral form is strongly preferred for blood‑brain barrier penetration. Selecting the 3‑amine isomer over the 4‑amine isomer is therefore a strategic decision to maintain passive permeability and avoid efflux transporter recognition, which is often associated with positively charged amines [1].

Coordination Chemistry and Catalysis Requiring a Specific Nitrogen Donor Geometry

The exact position of the amine on the pyrazole ring (3‑ vs. 4‑ vs. 5‑) alters the chelating angle and electronic donation to metal centers. The 3‑amine isomer can form a six-membered chelate ring with the adjacent pyrazole nitrogen, a geometry that is not accessible to the 4‑ or 5‑amine isomers. This geometric constraint may lead to distinct catalyst activity or selectivity in transition-metal-catalyzed reactions. Researchers developing new catalysts or metal-organic frameworks should therefore source the specific isomer to ensure reproducible coordination behaviour [1].

Physicochemical Profiling Studies Investigating Positional Isomerism Effects on ADME Properties

The target compound, together with its 4‑amine and 5‑amine isomers, constitutes a model set for systematically studying the impact of amine position on properties such as logD, pKa, solubility, and microsomal stability. Procurement of the pure 3‑amine isomer enables controlled head‑to‑head comparison studies, supporting undergraduate or graduate laboratory courses and industrial training modules focused on structure‑property relationships in drug discovery [1][2].

Application
Selection Property
Validation Focus
Fragment-based screening library design
Moderate lipophilicity (logP ~1.8)
LogP consistency and library interpretability
Medicinal chemistry lead optimization
Low basicity (predicted pKa ~5.5–6.5)
Passive permeability at physiological pH; efflux transporter review
Coordination chemistry and catalysis
3‑amine nitrogen donor geometry
Chelate ring formation reproducibility
Physicochemical profiling studies
Defined isomer for structure-property relationship sets
Controlled logD, pKa, and solubility comparison
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